2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol
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Overview
Description
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol is a complex organic compound characterized by the presence of an amino group, an iodinated phenyl ring, and a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. The iodination of the phenyl ring is a crucial step, often achieved using iodine and a suitable oxidizing agent. The subsequent alkylation and amination steps require precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodinated phenyl ring can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-(2-bromo-4-octylphenyl)ethyl)-1,3-propanediol
- 2-Amino-2-(2-(2-chloro-4-octylphenyl)ethyl)-1,3-propanediol
- 2-Amino-2-(2-(2-fluoro-4-octylphenyl)ethyl)-1,3-propanediol
Uniqueness
The presence of the iodine atom in 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
1304017-22-8 |
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Molecular Formula |
C19H32INO2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-amino-2-[2-(2-iodo-4-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H32INO2/c1-2-3-4-5-6-7-8-16-9-10-17(18(20)13-16)11-12-19(21,14-22)15-23/h9-10,13,22-23H,2-8,11-12,14-15,21H2,1H3 |
InChI Key |
LNVLCQRKQAINNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)CCC(CO)(CO)N)I |
Origin of Product |
United States |
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